molecular formula C7H13NO B1595744 1,5-Dimethyl-2-piperidone CAS No. 86917-58-0

1,5-Dimethyl-2-piperidone

Cat. No. B1595744
CAS RN: 86917-58-0
M. Wt: 127.18 g/mol
InChI Key: YXHVIDNQBMVYHQ-UHFFFAOYSA-N
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Description

1,5-Dimethyl-2-piperidone is a chemical compound with the molecular formula C7H13NO and a molecular weight of 127.19 . It is a liquid at 20°C and is colorless to light yellow .


Synthesis Analysis

A chemoenzymatic process has been demonstrated for the preparation of 1,5-Dimethyl-2-piperidone from 2-methylglutaronitrile . The process involves the hydrolysis of 2-methylglutaronitrile to 4-cyanopentanoic acid ammonium salt using the nitrilase activity of immobilized Acidovorax facilis 72W cells .


Molecular Structure Analysis

The molecular structure of 1,5-Dimethyl-2-piperidone consists of a six-membered ring with one nitrogen atom and five carbon atoms .


Chemical Reactions Analysis

The chemical reaction involved in the synthesis of 1,5-Dimethyl-2-piperidone involves the hydrolysis of 2-methylglutaronitrile to 4-cyanopentanoic acid ammonium salt . This is followed by a low-pressure catalytic hydrogenation in the presence of added methylamine .


Physical And Chemical Properties Analysis

1,5-Dimethyl-2-piperidone has a boiling point of 232.6°C and a density of 0.949±0.06 g/cm3 . It has a flash point of 94°C .

Scientific Research Applications

  • Application in Biocatalysis

    • Scientific Field : Applied Microbiology and Biotechnology .
    • Summary of Application : 1,5-Dimethyl-2-piperidone (1,5-DMPD) is used in the synthesis of high-value fine chemicals and pharmaceuticals through nitrilase-mediated biocatalysis reactions .
    • Methods of Application : The process involves the use of regioselective nitrilases, which are enzymes that can hydrolyze only one cyano group of dinitriles into corresponding cyanocarboxylic acids . This is virtually impossible by chemical hydrolysis and is of interest for a variety of applications .
    • Results or Outcomes : The application of regioselective nitrilases in the synthesis of 1,5-DMPD has been systematically reviewed . The mechanism of regioselectivity and further molecular modifications of regioselective nitrilases are areas of ongoing research .
  • Application in Pharmaceutical Synthesis

    • Scientific Field : Pharmaceutical Chemistry .
    • Summary of Application : Piperidine derivatives, including 1,5-Dimethyl-2-piperidone, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
    • Methods of Application : The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
    • Results or Outcomes : The pharmaceutical applications of synthetic and natural piperidines have been covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
  • Application in Atorvastatin Synthesis

    • Scientific Field : Pharmaceutical Chemistry .
    • Summary of Application : 1,5-Dimethyl-2-piperidone is used in the synthesis of atorvastatin, a medication used to prevent cardiovascular disease and treat abnormal lipid levels .
    • Methods of Application : The synthesis involves the use of regioselective nitrilases in a biocatalysis reaction .
    • Results or Outcomes : The application of regioselective nitrilases in the synthesis of atorvastatin has been systematically reviewed . The mechanism of regioselectivity and further molecular modifications of regioselective nitrilases are areas of ongoing research .
  • Application in Gabapentin Synthesis

    • Scientific Field : Pharmaceutical Chemistry .
    • Summary of Application : 1,5-Dimethyl-2-piperidone is used in the synthesis of gabapentin, a medication used to treat epilepsy and neuropathic pain .
    • Methods of Application : The synthesis involves the use of regioselective nitrilases in a biocatalysis reaction .
    • Results or Outcomes : The application of regioselective nitrilases in the synthesis of gabapentin has been systematically reviewed . The mechanism of regioselectivity and further molecular modifications of regioselective nitrilases are areas of ongoing research .

Safety And Hazards

1,5-Dimethyl-2-piperidone can cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin irritation occurs or eye irritation persists .

Future Directions

Piperidines, including 1,5-Dimethyl-2-piperidone, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

1,5-dimethylpiperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-6-3-4-7(9)8(2)5-6/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXHVIDNQBMVYHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(=O)N(C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10888679
Record name 2-Piperidinone, 1,5-dimethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-Dimethyl-2-piperidone

CAS RN

86917-58-0
Record name 1,5-Dimethyl-2-piperidone
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Piperidinone, 1,5-dimethyl-
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Record name 2-Piperidinone, 1,5-dimethyl-
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Record name 2-Piperidinone, 1,5-dimethyl-
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Record name 1,5-Dimethyl-2-piperidone
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Synthesis routes and methods

Procedure details

Into a 100 mL graduated cylinder was placed 54.4 mL of an aqueous reaction mixture containing 1.84M 4-cyanopentanoic acid ammonium salt (0.1 mole 4-cyanopentanoic acid ammonium salt, produced by the enzymatic hydrolysis of 2-methylglutaronitrile; Example 9, filtered product mixture from reaction #5), then 25.8 ml of 40 wt. % methylamine (9.31 g methylamine, 0.3 mole) was added and the final volume adjusted to 100 mL with distilled water. The final concentrations of 4-cyanopentanoic acid ammonium salt and methylamine were 1.0M and 3.0M, respectively. To the resulting solution was added 0.636 g (5 wt. %/wt. of 4-cyanopentanoic acid) of 5% Pd on carbon powder, and the resulting mixture charged to a 300-mL 314 SS Autoclave Engineers EZE-Seal stirred autoclave equipped with a Dispersimax® turbine-type impeller. After flushing the reactor with nitrogen, the contents of the reactor were stirred at 1000 rpm and heated at 160° C. under 500 psig of hydrogen gas for 4 h. Samples (ca. 1.5 mL) were removed via a sampling tube over the course of the reaction for analysis. After cooling to room temperature, analysis of the final reaction mixture by gas chromatography indicated a 72.8% yield of 1,5-dimethyl-2-piperidone, 3.5% 5-methyl-2-piperidone, 19.9% 2-methylglutaric acid, and no 4-cyanopentanoic acid ammonium salt remaining.
Quantity
9.31 g
Type
reactant
Reaction Step One
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4-cyanopentanoic acid ammonium salt
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0.636 g
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Reaction Step Eight

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
56
Citations
FB Cooling, SK Fager, RD Fallon, PW Folsom… - Journal of molecular …, 2001 - Elsevier
A chemoenzymatic process for the preparation of 1,5-dimethyl-2-piperidone (1,5-DMPD) from 2-methylglutaronitrile (MGN) has been demonstrated. MGN was first hydrolyzed to 4-…
Number of citations: 60 www.sciencedirect.com
S Bayer, C Birkemeyer, M Ballschmiter - Applied microbiology and …, 2011 - Springer
Several novel nitrilases were selected from metagenomic libraries using cinnamonitrile and a mixture of six different nitriles as substrates. The nitrilase gene nit1 was expressed in …
Number of citations: 66 link.springer.com
Z Chen, J Zhao, S Jiang, D Wei - Applied microbiology and biotechnology, 2019 - Springer
Nitrilase-mediated biocatalysis reactions have been continuously arousing wide interests by scholars and entrepreneurs in organic synthesis over the past six decades. Since …
Number of citations: 11 link.springer.com
EC Hann, AE Sigmund, SM Hennessey… - … process research & …, 2002 - ACS Publications
Optimization of microbial cell immobilization, catalyst specific activity, and volumetric productivity were required for scale-up of the nitrilase-catalyzed hydrolysis of 2-methylglutaronitrile …
Number of citations: 38 pubs.acs.org
SM Thomas, R DiCosimo, V Nagarajan - TRENDS in Biotechnology, 2002 - cell.com
The chemical industry is exploring the use of renewable feed stocks to improve sustainability, prompting the exploration of bioprocesses for the production of chemicals. Attractive …
Number of citations: 276 www.cell.com
R Yuryev, L Hilterhaus, A Liese - Enzyme Catalysis in Organic …, 2012 - Wiley Online Library
This chapter contains sections titled: Introduction Hydration of Nitriles to Amides Hydrolysis of Nitriles to Acids Hydrolysis and Formation of Amides Processes Using Hydantoinases …
Number of citations: 1 onlinelibrary.wiley.com
A van den Wittenboer, L Hilterhaus… - Enzyme Catalysis in …, 2012 - Wiley Online Library
This chapter contains sections titled: Industrial Processes Using Catalytically Promiscuous Enzyme Activities Chemoenzymatic Industrial Processes Industrial Application of Enzymes in …
Number of citations: 1 onlinelibrary.wiley.com
SM Munley, AJ O'Neill, DL Tyler, ME Hurtt… - Drug and chemical …, 2005 - Taylor & Francis
The potential maternal and developmental toxicity of dimethylpiperidone (DMPD) was assessed in rats. Groups of 25 mated female Crl:CD® (SD)IGS BR rats were exposed by …
Number of citations: 6 www.tandfonline.com
JE Gavagan, SK Fager, RD Fallon… - The Journal of …, 1998 - ACS Publications
Five- and six-membered ring lactams have been prepared by first converting an aliphatic α,ω-dinitrile to an ω-cyanocarboxylic acid ammonium salt, using a microbial cell catalyst having …
Number of citations: 88 pubs.acs.org
PT Anastas - 2013 - books.google.com
Edited by the inventor of the 12 principles of Green Chemistry, Paul Anastas, the complete 12-volumes of Handbook of Green Chemistry will provide a one-stop resource covering green …
Number of citations: 169 books.google.com

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